molecular formula C6H9NO B1381694 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile CAS No. 1849196-57-1

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile

Cat. No. B1381694
CAS RN: 1849196-57-1
M. Wt: 111.14 g/mol
InChI Key: NFMCQNMBFLPELK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C6H9NO . It is also known by its CAS number: 1849196-57-1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO/c7-5-6(1-2-6)3-4-8/h8H,1-4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 238.0±13.0 °C and a predicted density of 1.10±0.1 g/cm3 . Its pKa is predicted to be 15.16±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of cyclopropane-1-carbonitriles, including derivatives like 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile, often involves selective reactions and can achieve high yields. For instance, the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles via selective decarboxylation has been achieved with yields up to 92% (Wang et al., 2017).
  • Cyclopropane-1-carbonitriles have been used to synthesize various cis- and trans-stereoisomers, with applications in creating stereoselective compounds (Aelterman et al., 1999).

Applications in Organic Chemistry

  • Cyclopropane-1-carbonitriles serve as building blocks in organic synthesis, useful for creating multifunctional compounds with potential biological activities (Dorizon et al., 1999).
  • They are used in the synthesis of chiral cyclopropanes, which are effective in restricting the conformation of biologically active compounds to enhance activity and investigate bioactive conformations (Kazuta et al., 2002).

Physical Properties and Applications

  • Research on the microwave spectrum of cyclopropane(1,1)dicarbonitrile provides insights into the physical properties of such compounds, which could be relevant for various scientific applications (Pearson et al., 1975).
  • The generation of lithio-tri-n-butyl-(2-cyanoethyl) tin, a new reagent for the preparation of 2-substituted cyclopropane-1-carbonitriles, demonstrates the versatility of these compounds in synthetic chemistry (TeratakeShuji, 1974).

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

1-(2-hydroxyethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5-6(1-2-6)3-4-8/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMCQNMBFLPELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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